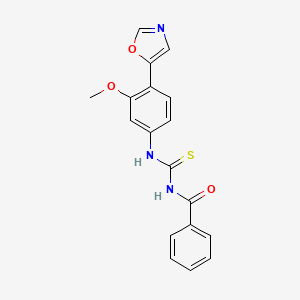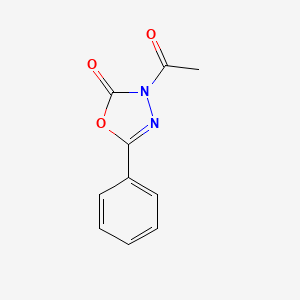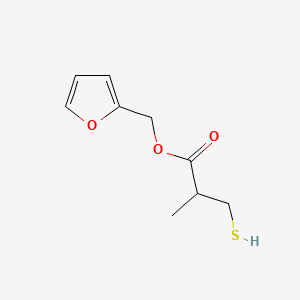
Pentan-2-yl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentan-2-yl carbonochloridate, also known as 2-pentyl chloroformate, is an organic compound with the molecular formula C6H11ClO2. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its reactivity, particularly in forming esters and other derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentan-2-yl carbonochloridate can be synthesized from 2-pentanol. The typical synthetic route involves the reaction of 2-pentanol with phosgene (COCl2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Pentan-2-yl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-pentanol and hydrochloric acid.
Reduction: It can be reduced to form alcohols under specific conditions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Organic solvents like dichloromethane and toluene are commonly used.
Major Products
The major products formed from the reactions of this compound include esters, carbamates, and thiol esters. These products are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Pentan-2-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pentan-2-yl carbonochloridate involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic groups to form covalent bonds. This reactivity is utilized in various synthetic applications to modify and create new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Isopropyl chloroformate
Uniqueness
Pentan-2-yl carbonochloridate is unique due to its specific reactivity and the properties imparted by the pentan-2-yl group. This makes it particularly useful in the synthesis of compounds where steric hindrance and specific reactivity are required .
Propriétés
| 20412-35-5 | |
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
pentan-2-yl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-5(2)9-6(7)8/h5H,3-4H2,1-2H3 |
Clé InChI |
INRLJBWVFTYXDX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)

![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/no-structure.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)

